2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840004
InChI: InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

CAS No.:

Cat. No.: VC17840004

Molecular Formula: C10H15ClN2OS

Molecular Weight: 246.76 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide -

Specification

Molecular Formula C10H15ClN2OS
Molecular Weight 246.76 g/mol
IUPAC Name 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide
Standard InChI InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14)
Standard InChI Key RSAGOSYIIJQOST-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide (IUPAC name: 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide) consists of a four-carbon butanamide chain with an amino group at the second carbon and a 5-chloro-substituted thiophene ring attached via an ethyl group to the amide nitrogen. The presence of the chlorothiophene moiety introduces aromaticity and electron-withdrawing characteristics, which may influence its reactivity and interactions with biological targets.

Synthetic Routes and Optimization

Chlorination and Cyclization Strategies

A key patent (CN101684078A) outlines a method for synthesizing 2-aminobutanamide derivatives using bis(trichloromethyl)carbonate (BTC) as a chlorinating agent . While this patent focuses on 2-aminobutanamide hydrochloride, its methodology provides a template for synthesizing the target compound. The process involves:

  • Chlorination: Reacting 2-aminobutyric acid with BTC in an organic solvent (e.g., dichloromethane) at −5–110°C to form 4-ethyl-2,5-oxazolidinedione.

  • Ammoniation: Treating the intermediate with ammonia gas in methanol or ethanol to open the oxazolidinedione ring.

  • Acidification: Adding hydrochloric acid to precipitate the final product .

For 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide, the synthesis would require modifying the starting material to incorporate the 5-chlorothiophen-2-yl ethyl group. This could involve:

  • Step 1: Condensation of 2-aminobutyric acid with 1-(5-chlorothiophen-2-yl)ethylamine using a coupling agent like EDC/HOBt.

  • Step 2: Purification via recrystallization or column chromatography.

Table 2: Comparative Synthesis Metrics

ParameterBTC Method (Analog)Proposed Method (Target)
Yield87.4%~70–80% (estimated)
Reaction Temperature−5–110°C25–50°C
Key ReagentBTCEDC/HOBt
SolventDichloromethaneDMF or THF

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Thiophene derivatives are known for antimicrobial properties due to their ability to disrupt bacterial cell membranes or enzyme systems. The chlorine atom in the thiophene ring could amplify this effect by increasing electrophilicity and membrane permeability.

Analytical Characterization

Spectroscopic Profiling

  • NMR (¹H and ¹³C): Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a singlet for the amide proton (δ 6.8–7.2 ppm), and aromatic protons from the thiophene ring (δ 7.0–7.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 247.76 (M+H⁺) would confirm the molecular weight.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinase targets (e.g., EGFR, VEGFR) using molecular docking and in vitro assays.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

  • Synthetic Scalability: Optimize reaction conditions for industrial-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator